

Characterization of C15H22CINS (Chlorprothixene) using NMR and Mass Spectrometry: A Technical Guide

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Compound of Interest

Compound Name: C15H22CINS

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of the compound with the molecular formula **C15H22CINS**, identified as Chlorprothixene. Chlorprothixene is a typical thioxanthene antipsychotic drug first introduced in 1959.^{[1][2]} It is used in the treatment of psychotic disorders such as schizophrenia and acute mania in bipolar disorder.^{[1][3]} This document details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the structural elucidation and confirmation of this compound, presenting key data in a structured format and outlining detailed experimental protocols.

Compound Identification and Properties

- Systematic Name: (3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine^[4]
- CAS Number: 113-59-7^[4]
- Molecular Formula: C18H18CINS^[4]
- Molecular Weight: 315.9 g/mol ^[4]
- Chemical Class: Thioxanthene Antipsychotic^{[1][3]}

Spectroscopic and Spectrometric Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For Chlorprothixene, both ^1H and ^{13}C NMR are essential for confirming the presence of its characteristic functional groups and stereochemistry.

Table 1: Predicted ^1H NMR Data for Chlorprothixene

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.2 - 7.5	m	7H	Aromatic protons
5.8 - 6.0	t	1H	Olefinic proton (=CH-)
2.5 - 2.7	m	2H	-CH ₂ -N
2.2 - 2.4	m	2H	=C-CH ₂ -
2.2	s	6H	-N(CH ₃) ₂

Note: This is a predicted spectrum based on the known structure of Chlorprothixene. Actual chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Data for Chlorprothixene

Chemical Shift (ppm)	Assignment
140 - 145	Quaternary aromatic carbons
125 - 135	Aromatic CH carbons
120 - 125	Olefinic carbons
55 - 60	-CH ₂ -N
45 - 50	-N(CH ₃) ₂
25 - 30	=C-CH ₂ -

Note: This is a predicted spectrum. Definitive assignments would require 2D NMR experiments such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for Chlorprothixene

m/z	Relative Intensity	Assignment
315	High	$[M]^+$ (Molecular ion)
271	Moderate	$[M - N(CH_3)_2]^+$
255	Moderate	$[M - C_3H_7N]^+$
221	Moderate	Fragmentation of the thioxanthene ring
58	High	$[C_3H_8N]^+$ (Side chain fragment)

Note: The fragmentation pattern is consistent with the structure of Chlorprothixene, showing a characteristic cleavage of the dimethylaminopropyl side chain.^[4]

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring NMR spectra of a small molecule like Chlorprothixene is as follows:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the Chlorprothixene sample.
 - Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$) in a clean, dry vial.

- Transfer the solution to a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
 - Lock the field frequency using the deuterium signal from the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire a single-pulse experiment with a 90° pulse.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
 - Apply a relaxation delay of 1-2 seconds between scans.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
 - A larger number of scans will be required due to the lower natural abundance of ^{13}C (typically several hundred to a few thousand).
 - Use a relaxation delay of 2-5 seconds.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).

- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry

A general protocol for acquiring a mass spectrum of Chlorprothixene is as follows:

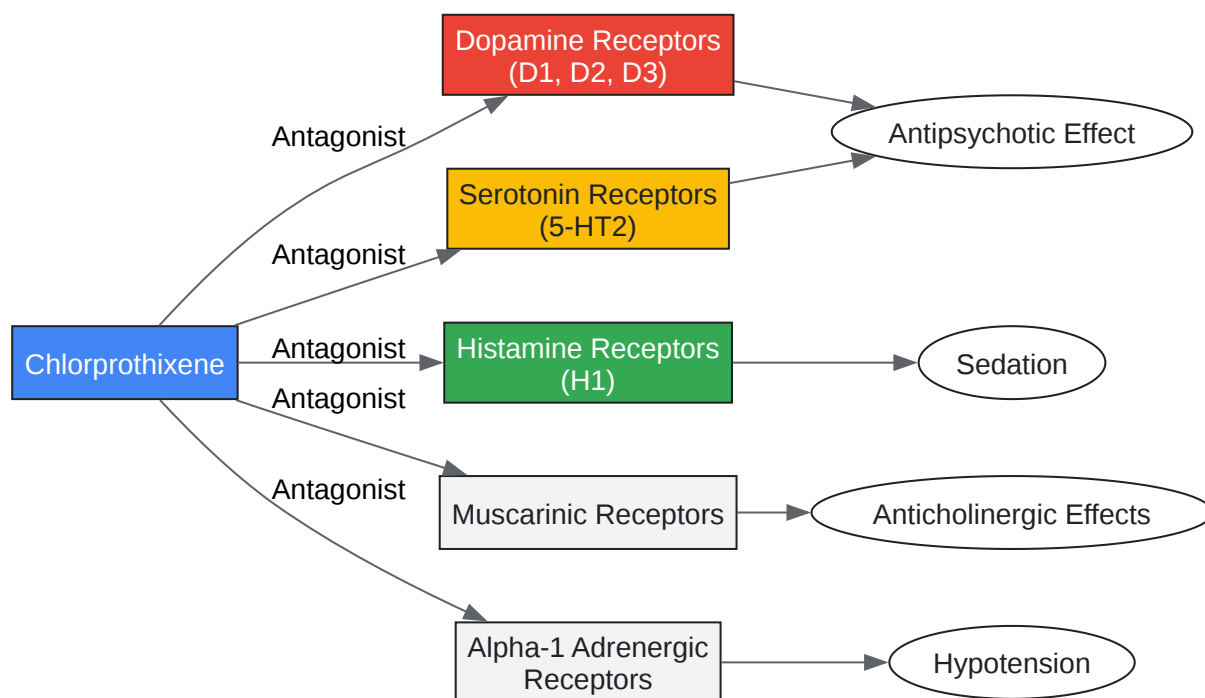
- Sample Preparation:
 - Prepare a dilute solution of the Chlorprothixene sample (approximately 1 $\mu\text{g/mL}$) in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation (LC-MS):
 - Use a liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
 - Select an appropriate chromatographic column (e.g., C18) and mobile phase for separation.
 - Choose an ionization source suitable for small molecules, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often used for drug analysis.^[5]
- Mass Spectrometer Parameters:
 - Operate the mass spectrometer in positive ion mode.
 - Set the mass range to scan for the expected molecular ion and fragments (e.g., m/z 50-500).

- Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the analyte.
- Data Acquisition and Analysis:
 - Inject the sample into the LC-MS system.
 - Acquire the mass spectrum of the eluting peak corresponding to Chlorprothixene.
 - Analyze the spectrum to identify the molecular ion and major fragment ions.
 - For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and inducing fragmentation.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Chlorprothixene

Chlorprothixene exerts its antipsychotic effects through the blockade of several neurotransmitter receptors in the brain.^{[1][3][6]} Its primary mechanism is the antagonism of dopamine D1, D2, and D3 receptors in the mesolimbic pathway, which is thought to alleviate the positive symptoms of schizophrenia.^{[3][6]} Additionally, it blocks serotonin (5-HT₂), histamine (H₁), muscarinic, and alpha-1 adrenergic receptors, contributing to its sedative and other side effects.^{[1][3]}

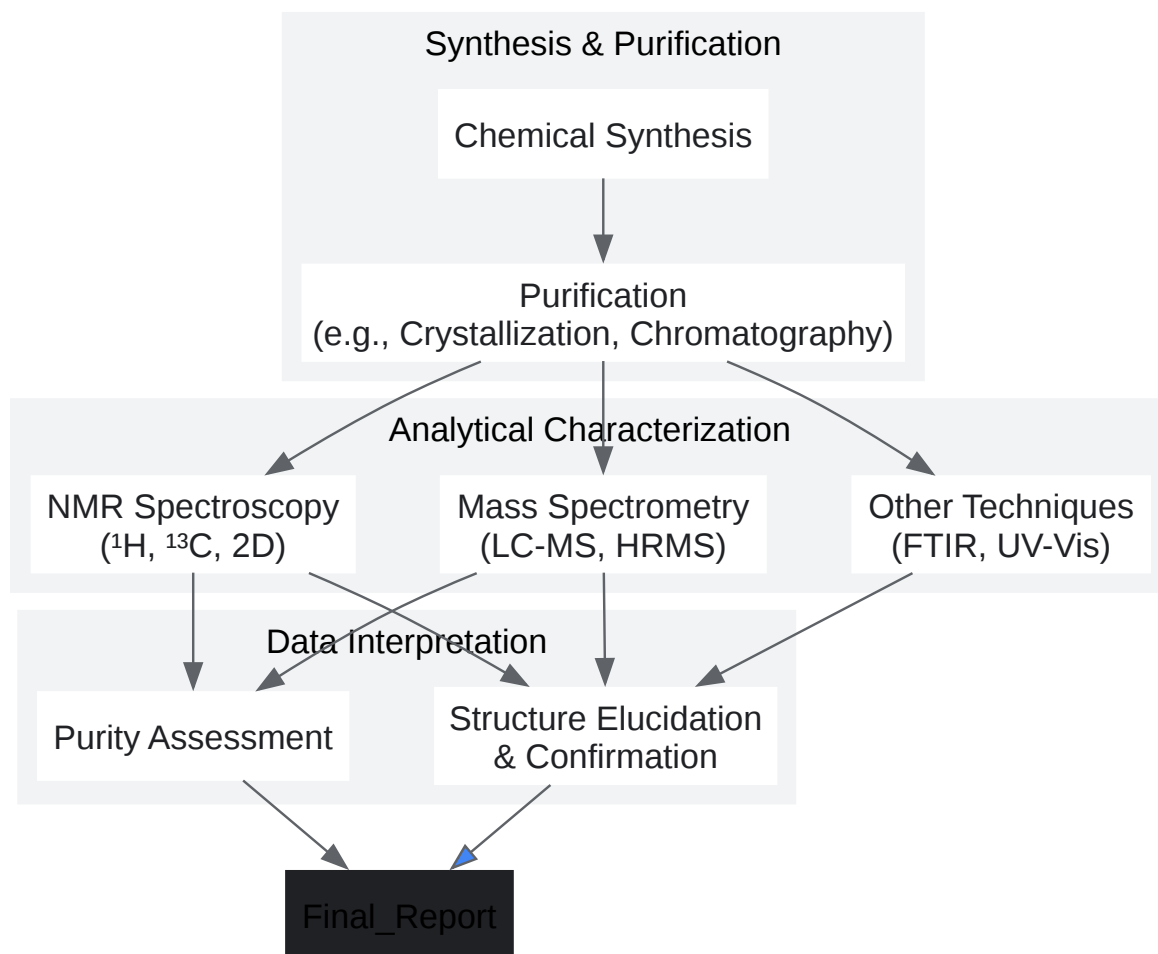


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Caption: Mechanism of action of Chlorprothixene.

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a known compound like Chlorprothixene.



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Caption: Workflow for compound characterization.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach for the structural characterization and confirmation of **C₁₅H₂₂CINS** as Chlorprothixene. The data presented in this guide, along with the detailed experimental protocols, serve as a valuable resource for researchers and professionals involved in the analysis and development of pharmaceutical compounds. The multimodal antagonistic action of Chlorprothixene at various neurotransmitter receptors underpins its therapeutic efficacy as an antipsychotic agent.

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